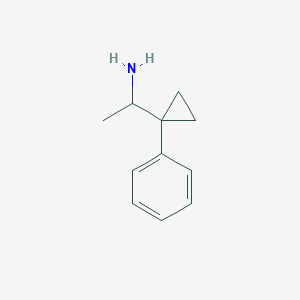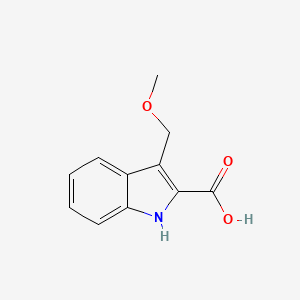
1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by the presence of an isocyano group attached to an ethyl chain, which is further connected to a tetrahydronaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene typically involves the dehydration of formamides under specific conditions. One common method employs phosphorus oxychloride and triethylamine in dichloromethane, which facilitates the conversion of formamides to isocyanides . Another environmentally friendly approach uses tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions .
Industrial Production Methods: Industrial production of this compound may leverage continuous flow chemistry techniques to optimize yield and purity. This method allows for precise control over reaction parameters, reducing production time and enhancing scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Isocyanates.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its role in drug discovery and development due to its unique structural properties.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene involves its reactivity with various molecular targets. The isocyano group can act as a nucleophile or electrophile, participating in cyclization reactions to form heterocyclic compounds . These reactions often proceed via concerted mechanisms, involving the formation of intermediate species that facilitate the transformation of the starting material into the desired product .
Comparación Con Compuestos Similares
3-(2-Isocyanoethyl)indole: Known for its use in the synthesis of polycyclic spiroindolines.
(2-Isocyanoethyl)benzene: Utilized as a reference material in synthetic chemistry.
Uniqueness: 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and physical properties compared to other isocyanoethyl derivatives. This structural feature enhances its potential for creating diverse and complex molecular architectures .
Propiedades
Fórmula molecular |
C13H15N |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
1-(2-isocyanoethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H15N/c1-14-10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-3,5,8,12H,4,6-7,9-10H2 |
Clave InChI |
GPMNMZIPFJSVHL-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CCC1CCCC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



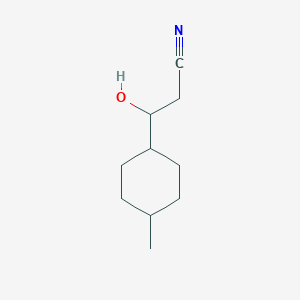
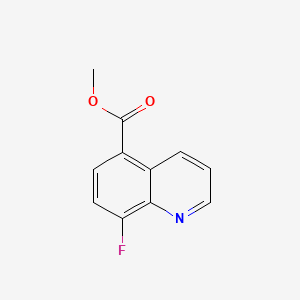
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
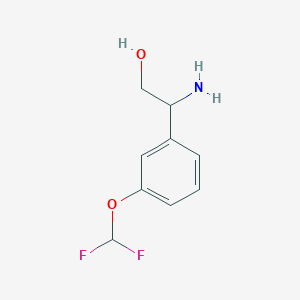
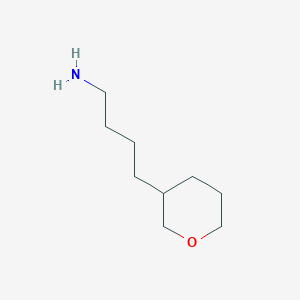

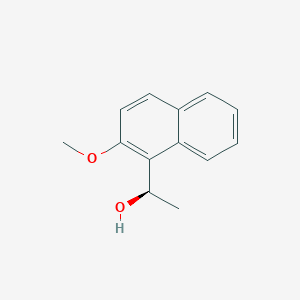
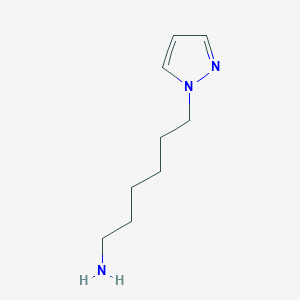
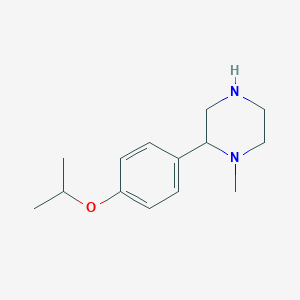
![rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13600663.png)
![2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13600668.png)
